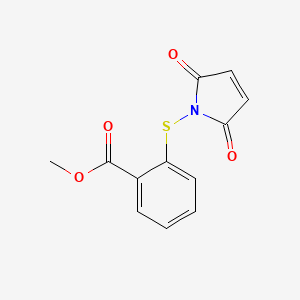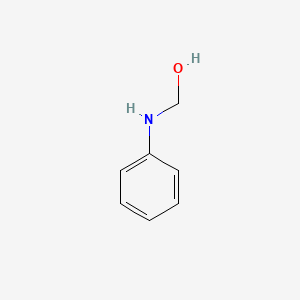
4-Phosphonatoaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phosphonates, such as 4-Phosphonatoaniline, often involves the reaction of H-phosphonate diesters with aryl and vinyl halides . This process can be catalyzed by palladium and occurs with retention of configuration at the phosphorus center and in the vinyl moiety .Molecular Structure Analysis
The molecular structure of 4-Phosphonatoaniline consists of a phosphonate group attached to an aniline group . The phosphonate group is characterized by a highly stable C-P bond .Chemical Reactions Analysis
4-Phosphonatoaniline, like other phosphonates, can undergo various chemical reactions. For instance, it can participate in reactions involving the transfer of the essential prosthetic group 4‘-phosphopantetheine from coenzyme A to a highly conserved serine residue in all PCPs and ACPs .Wissenschaftliche Forschungsanwendungen
Electronics and Conductive Polymers
4-Phosphonatoaniline can be integrated into conductive polymers like polyaniline to enhance their electrical properties. These modified polymers find applications in batteries, sensors, and supercapacitors due to their improved conductivity and environmental stability .
Sensors Development
The compound’s phosphonate group can interact with various analytes, making it useful for developing fluorescence sensors . These sensors can detect inorganic phosphate and pyrophosphate, crucial for environmental monitoring and medical diagnostics .
Supercapacitors
In the realm of energy storage, 4-Phosphonatoaniline can contribute to the development of supercapacitors . It can be used to modify electrode materials, enhancing their performance by increasing the surface area and electrical conductivity .
Wastewater Treatment
4-Phosphonatoaniline may play a role in the treatment of wastewater, particularly in processes involving the removal of organic contaminants like aniline. Its chemical structure could be beneficial in advanced oxidation processes or as a part of the catalyst systems .
Optoelectronic Devices
The unique electronic properties of 4-Phosphonatoaniline make it a candidate for use in optoelectronic devices . It can potentially be used in the synthesis of materials that form the active layers in devices like LEDs, photodiodes, and solar cells .
Chemical Synthesis
4-Phosphonatoaniline is a valuable intermediate in organic synthesis. It can be used to prepare various phosphonate derivatives , which are important in medicinal chemistry and the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
4-Phosphonatoaniline primarily targets the 4′ Phosphopantetheinyl transferase (PptT) . PptT is involved in post-translational modification by carrying out phosphopantetheinylation of proteins in non-ribosomal peptide synthesis and polyketide synthesis pathways of various organisms . It has been shown to be crucial for the survival as well as persistence of Mycobacterium tuberculosis .
Mode of Action
Phosphonates, a class of compounds to which 4-phosphonatoaniline belongs, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that 4-Phosphonatoaniline may interact with its targets, such as PptT, by inhibiting their enzymatic activity .
Biochemical Pathways
Phosphonates, including 4-Phosphonatoaniline, are involved in various biochemical pathways. They are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . As phosphonates mimic the phosphates and carboxylates of biological molecules, they can potentially inhibit metabolic enzymes, affecting various biochemical pathways . .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the bioavailability of a compound, its distribution within the body, its metabolism, and its elimination
Action Environment
The action, efficacy, and stability of 4-Phosphonatoaniline can be influenced by various environmental factors. For instance, photocatalytic reactions of similar compounds have been studied in liquid environments . .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-phosphonatoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO3P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633742 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonatoaniline | |
CAS RN |
52331-30-3 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)








![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)
